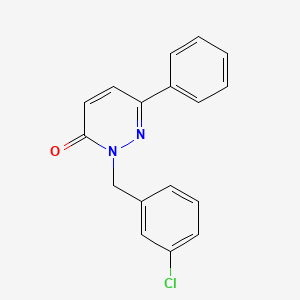

2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

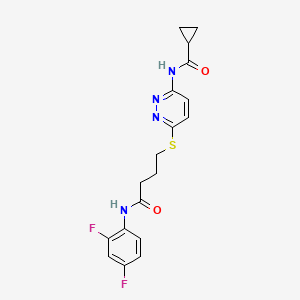

The compound “2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is likely a synthetic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group and a 3-chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl ring, and a benzyl group with a chlorine atom at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom on the benzyl group, and the electron-donating phenyl group on the pyridazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique

Insecticidal Activity

- Insecticidal Activity Against Plutella Xylostella : A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated significant insecticidal activities. Compounds like 4b, 4d, and 4h exhibited over 90% activity at 100 mg/L concentration. The study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).

Steel Corrosion Inhibition

- Inhibition of Steel Corrosion : Compounds including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione were studied for their ability to inhibit the corrosion of steel in acidic solutions. One compound exhibited 100% inhibition efficiency at a specific concentration and was found to adsorb on the steel surface following the Langmuir isotherm model (Bouklah et al., 2006).

Antitumor Activity

- Antitumor Activity in Human Cells : A compound closely related to 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibited better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375. Molecular docking suggests favorable interactions between the compound and SHP2 protein (Zhou et al., 2021).

Anti-inflammatory and Analgesic Agents

- Potential for Anti-inflammatory and Analgesic Uses : Certain derivatives of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one were synthesized and evaluated for their anti-inflammatory and analgesic activities. One derivative was identified as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Synthesis of Novel Compounds

- Synthesis of Novel 4-Mercapto-6-Phenylpyridazin-3(2H)-Ones : A new method for synthesizing 4-mercapto-6-phenylpyridazin-3(2H)-ones was described. These compounds have potential uses in pharmaceuticals and pesticides (Tsolomiti et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRSTIKEEDQDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)